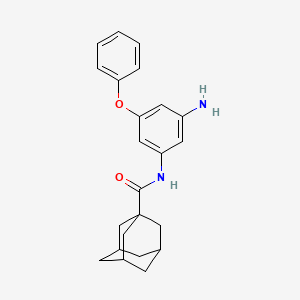

![molecular formula C21H24O3 B5036142 cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5036142.png)

cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate, also known as CBDA, is a compound that has been the subject of scientific research due to its potential therapeutic properties. CBDA is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDA has been found to have anti-inflammatory, anti-nausea, and anti-anxiety effects, making it a promising candidate for the treatment of various conditions.

Wirkmechanismus

The exact mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is not fully understood. However, it is believed to interact with the body's endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is thought to interact with the CB1 and CB2 receptors in the endocannabinoid system, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has also been found to activate the 5-HT1A receptor, which is involved in regulating mood and anxiety. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to inhibit the activity of an enzyme called COX-2, which is involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is a natural compound, which may make it a safer alternative to synthetic compounds. Additionally, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been found to have low toxicity, making it a potentially safe treatment option. However, one limitation of using cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate in lab experiments is that it is not well-studied, and more research is needed to fully understand its potential therapeutic properties.

Zukünftige Richtungen

There are several future directions for research on cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. One area of research is investigating its potential as a treatment for various conditions, such as arthritis, multiple sclerosis, and chemotherapy-induced nausea and vomiting. Another area of research is investigating its potential as an anti-anxiety treatment. Additionally, more research is needed to fully understand the mechanism of action of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate and how it interacts with the endocannabinoid system. Overall, cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate is a promising compound with potential therapeutic properties, and more research is needed to fully understand its potential.

Synthesemethoden

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate can be synthesized from CBD through a process called decarboxylation. Decarboxylation involves heating CBD to remove a carboxyl group, resulting in the formation of cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate. This process can be carried out using various methods, including heating CBD in an oven or using a specialized decarboxylation machine.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has potent anti-inflammatory effects, making it a potential treatment for conditions such as arthritis and multiple sclerosis. Another study found that cyclohexyl [(4'-methyl-4-biphenylyl)oxy]acetate has anti-nausea effects, making it a potential treatment for conditions such as chemotherapy-induced nausea and vomiting.

Eigenschaften

IUPAC Name |

cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15-21(22)24-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXCGZUYVQHQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

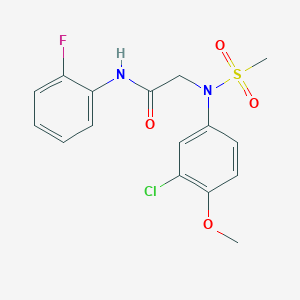

![4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)

![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)

![2-{[2-(4-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5036106.png)

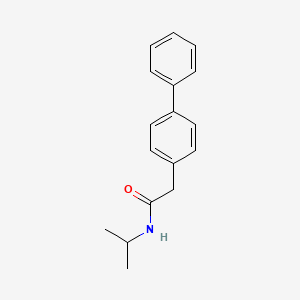

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036110.png)

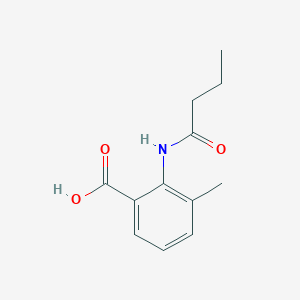

![N-(2-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]acetamide](/img/structure/B5036123.png)

![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}cyclohexanamine dihydrochloride](/img/structure/B5036126.png)

![7-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5036149.png)

![6-(4-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5036160.png)